molecular formula C19H21N7O6 B11479885 N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11479885
M. Wt: 443.4 g/mol
InChI Key: VCFUJPKBFMXZOW-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound that features a combination of several functional groups, including an ethoxy group, a nitro group, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the construction of the oxadiazole ring. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional functional groups such as hydroxyl or carboxyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-ETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing pyrazole and oxadiazole rings. Examples include:

  • N-(4-ethoxyphenyl)benzamide
  • 5-methyl-3-nitro-1H-pyrazole
  • 1,2,4-oxadiazole derivatives

Uniqueness

What sets 4-ETHOXY-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE apart is the specific combination of functional groups and rings in its structure

Properties

Molecular Formula

C19H21N7O6

Molecular Weight

443.4 g/mol

IUPAC Name

N-[2-[(4-ethoxybenzoyl)amino]ethyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H21N7O6/c1-3-31-14-6-4-13(5-7-14)17(27)20-8-9-21-18(28)19-22-15(24-32-19)11-25-12(2)10-16(23-25)26(29)30/h4-7,10H,3,8-9,11H2,1-2H3,(H,20,27)(H,21,28)

InChI Key

VCFUJPKBFMXZOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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